1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine
Description
Chemical Identity and Structural Features
This compound possesses a well-defined molecular structure characterized by the fusion of two important nitrogen-containing heterocycles. The compound carries the molecular formula C₇H₇N₅ and exhibits a molecular weight of 161.17 grams per mole. The structural identity is further confirmed through its International Union of Pure and Applied Chemistry name: 1-(4-pyridinyl)-1H-1,2,4-triazol-3-amine, which precisely describes the connectivity between the pyridine and triazole components.
The compound's structural features can be systematically analyzed through various chemical identifiers and spectroscopic data. The Simplified Molecular Input Line Entry System representation C1=CN=CC=C1N2C=NC(=N2)N clearly illustrates the connection pattern between the aromatic rings. This structural arrangement places the pyridine nitrogen at the para position relative to the triazole attachment point, creating a linear arrangement that influences the compound's electronic properties and potential interactions.
Table 1: Molecular Identification Data for this compound
The three-dimensional structure reveals important stereochemical aspects of the molecule. Predicted collision cross section data indicates that the protonated molecular ion exhibits a collision cross section of 131.1 Ų, while the sodium adduct shows 141.0 Ų. These values reflect the compound's molecular size and shape in the gas phase, providing insights into its structural compactness and potential for intermolecular interactions.
The electronic structure of this compound features multiple nitrogen atoms capable of participating in hydrogen bonding and coordination interactions. The triazole ring contains both pyrrole-type and pyridine-type nitrogen atoms, creating a heterocyclic system with distinct electronic properties. The amino group at position 3 of the triazole ring introduces additional hydrogen bond donor capability, while the pyridine nitrogen provides a site for potential protonation or metal coordination.
Historical Development and Discovery
The development of this compound emerges from the broader historical context of triazole chemistry, which began with the naming of triazoles by Bladin in 1885. This foundational work established the framework for understanding five-membered, three-nitrogen-containing heterocyclic aromatic ring systems with the molecular formula C₂H₃N₃. The subsequent development of triazole chemistry accelerated significantly with the establishment of facile synthetic techniques and the recognition of triazoles' versatile interactions with biological systems.
The discovery of antifungal activities in azole derivatives in 1944 marked a crucial turning point in triazole research, leading to the development of numerous pharmaceutical compounds including fluconazole, itraconazole, voriconazole, and posaconazole. This pharmaceutical interest drove extensive research into triazole modifications and substitution patterns, ultimately leading to the exploration of pyridine-substituted derivatives like this compound.
The synthetic approaches to 3-amino-1,2,4-triazoles have evolved significantly over time, with researchers developing multiple methodologies for accessing these compounds. Efficient synthetic methods have been established for preparing 3-aminotriazole derivatives through convergent approaches involving hydrazinecarboximidamide intermediates. These developments provided the synthetic foundation necessary for preparing complex derivatives such as this compound.
Modern synthetic chemistry has embraced copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, for constructing triazole-containing compounds. While this specific methodology is more commonly applied to 1,2,3-triazoles, the principles of efficient, high-yielding synthetic approaches have influenced the development of methods for 1,2,4-triazole synthesis. The evolution of these synthetic techniques has made compounds like this compound more accessible for research and potential applications.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its combination of two fundamentally important nitrogen-containing ring systems. Triazolopyridines represent a class of heterocyclic compounds with triazole rings fused or connected to pyridine rings, creating structures with enhanced pharmacological potential. The specific arrangement in this compound, where the rings are linked rather than fused, provides distinct advantages in terms of conformational flexibility and electronic properties.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader triazole family. Triazoles containing both pyrrole-type and pyridine-type nitrogen atoms exhibit unique electronic characteristics that make them particularly suitable for coordination chemistry applications. The presence of multiple nitrogen atoms creates opportunities for diverse binding modes with metal centers, making these compounds valuable ligands in coordination complexes and materials science applications.
Table 2: Comparative Analysis of Related Pyridyl-Triazole Compounds
The electronic properties of this compound contribute to its significance in heterocyclic chemistry through several mechanisms. The triazole ring system provides aromatic stability while maintaining reactivity at specific positions, particularly the amino-substituted carbon. The pyridine nitrogen introduces basicity and coordination capability, creating a bifunctional molecule capable of participating in diverse chemical interactions. This combination of properties makes the compound particularly valuable for applications requiring both hydrogen bonding and metal coordination capabilities.
The structural features of this compound also contribute to its potential applications in materials science and supramolecular chemistry. The rigid aromatic framework combined with multiple nitrogen coordination sites creates opportunities for forming extended networks and coordination polymers. Research into metal-organic frameworks and coordination compounds has demonstrated the value of nitrogen-rich heterocycles like triazoles and pyridines in creating materials with defined structures and properties.
Properties
IUPAC Name |
1-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUNVWEKYHLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Pyridine-3-sulfonamide Intermediates and Hydrazine Cyclization
A representative method involves starting from 4-substituted pyridine-3-sulfonamides, which are reacted with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with potassium carbonate. This step produces methyl N′-cyano-N-(pyridinylsulfonyl)carbamimidothioates as intermediates.
Subsequently, these intermediates undergo treatment with hydrazine hydrate in acetonitrile or ethanol under reflux conditions, resulting in cyclization and formation of the 1,2,4-triazole ring with an amino group at position 3. The products are isolated by acidification and filtration.
| Step | Reagents/Conditions | Duration | Yield Range (%) |
|---|---|---|---|
| Formation of carbamimidothioates | Dimethyl N-cyanoiminodithiocarbonate, K2CO3, reflux in acetone | 12–18 hours | Not specified |
| Cyclization with hydrazine | Hydrazine hydrate, reflux in acetonitrile or ethanol | 3.5–16 hours | 40–54 |
Example: Starting from methyl N′-cyano-N-{[4-(piperazin-1-yl)pyridin-3-yl]sulfonyl}carbamimidothioate and refluxing with hydrazine hydrate for 3.5 hours yielded the target triazole compound in 54% yield.
Preparation via Esterification, Hydrazinolysis, and Cyclization
Another route involves:
- Esterification of 4-pyridinecarboxylic acid to form methyl esters.
- Conversion of the ester to hydrazides by reaction with hydrazine hydrate.
- Formation of thiosemicarbazides by reaction of hydrazides with isothiocyanates.
- Cyclization of thiosemicarbazides under basic conditions to yield 1,2,4-triazole-3-thiones, which can be further converted to triazol-3-amines.
This method uses hydrazine hydrate as a key reagent for both hydrazinolysis and ring closure steps.
Typical yields for the cyclization step range from 52% to 88% depending on substrate and conditions.
Alkylation and Further Functionalization
The 4-amino group on the triazole ring can be chemically modified post-synthesis, for example, by alkylation with α-chloracetamides in the presence of potassium hydroxide to form thioacetamides. Further modifications such as Paal-Knorr condensation can introduce pyrrolyl groups at the amino position, expanding the compound's chemical diversity.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of hydrazine hydrate is central to the formation of the 1,2,4-triazole ring and introduction of the 3-amino group.
- Reaction times vary depending on substrates and solvents but typically range from 3 to 18 hours.
- The choice of solvent (acetone, acetonitrile, ethanol) and pH adjustments during workup influence product isolation and purity.
- The synthetic routes allow for diversification at the pyridine substituent, enabling the synthesis of various derivatives for biological evaluation.
- Yields are moderate to good, with some reactions achieving over 80% yield in intermediate steps.
- Analytical data such as melting points, IR, and NMR spectra confirm the structure of the synthesized compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring undergoes regioselective substitution at position 5 due to electron-deficient character (Figure 1A). Key reactions include:
Mechanistic insight: DFT calculations confirm preferential attack at C5 due to lower LUMO energy (-1.34 eV) compared to C4 (-0.98 eV) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
a) With α,β-unsaturated carbonyls
Under acidic conditions (H₂SO₄, 120°C):
text1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine + CH₂=CHCOCl → Triazolo[1,5-a]pyridine derivative (83% yield) [11]
b) Metal-mediated annulation
Cu(I)-catalyzed reaction with terminal alkynes:
text[Cu(CH₃CN)₄]PF₆ (5 mol%), TBTA ligand Toluene, 100°C, 24 hrs → 1,2,4-Triazolo[4,3-a]quinoxalines (76-89% yield) [2][12]
Oxidation/Reduction Pathways
The pyridine and triazole moieties exhibit distinct redox behavior:
Coordination Chemistry
Acts as polydentate ligand for transition metals:
Notable feature: X-ray crystallography reveals N1(pyridine)-N4(triazole) chelation mode with bond lengths of 2.05-2.11 Å .
Cross-Coupling Reactions
Participates in modern catalytic transformations:
Buchwald-Hartwig Amination
textPd₂(dba)₃ (2 mol%), Xantphos Cs₂CO₃, dioxane, 110°C → Arylated derivatives (up to 94% yield) [12]
Sonogashira Coupling
textPd(PPh₃)₄, CuI, Et₃N THF, 60°C → Alkynyl-triazoles (82% yield, TON = 980) [2]
Acid-Base Behavior
Exhibits pH-dependent tautomerism (Figure 1B):
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
This compound's reactivity profile enables applications in medicinal chemistry (72% of derivatives show bioactivity ), materials science (quantum yield up to 0.42 ), and catalysis (TON >1,000 ). Recent advances in continuous flow synthesis and computational modeling provide pathways for reaction optimization and new derivative development.
Scientific Research Applications
Medicinal Chemistry
1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine has shown promise as a scaffold for drug development:
- Antimalarial Activity : The compound targets Prolyl-tRNA synthetase (PRS), which is crucial for protein synthesis in Plasmodium falciparum. It has demonstrated the ability to inhibit the growth of resistant strains of this malaria-causing parasite.
- Anticancer Potential : Research indicates that derivatives of this compound exhibit anticancer activities. For instance, aryl-substituted 3-amino-1,2,4-triazoles have been explored for their antiproliferative effects against various cancer cell lines .
Materials Science
The compound is utilized in developing advanced materials:
- Luminescent Materials : It serves as a building block for synthesizing luminescent materials used in optoelectronic devices. The unique electronic properties of the triazole ring enhance the luminescence characteristics of the resulting materials.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimalarial Studies : A study demonstrated that modifications to the triazole ring enhanced antimalarial potency while maintaining selectivity against human PRS .
- Anticancer Research : A series of arylamino-substituted triazoles were synthesized and evaluated for their anticancer properties. Results indicated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The compound may also participate in signaling pathways, affecting cellular processes and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and applications are influenced by its substituents. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Fluorophenyl-substituted triazolamines (e.g., 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) exhibit moderate thermal stability, suitable for pharmaceutical processing .
- Solubility : Alkylsulfanyl groups enhance solubility in organic solvents, while polar substituents (e.g., –NH₂) improve aqueous solubility .
Biological Activity
1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHN. The compound features a triazole ring fused with a pyridine moiety, contributing to its biological properties. The presence of nitrogen atoms in the triazole and pyridine rings enhances its interaction with biological targets.
Antifungal Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit antifungal properties. In particular, compounds containing the triazole scaffold have been synthesized and evaluated for their efficacy against various fungal strains. For instance, studies indicate that modifications to the triazole ring can enhance antifungal activity by improving binding affinity to fungal enzymes .
Antiviral Activity
Recent investigations into the antiviral properties of this compound have shown promising results. A study assessed its effectiveness against influenza virus A/Puerto Rico/8/34 (H1N1), revealing that certain derivatives exhibited low cytotoxicity while maintaining antiviral activity at micromolar concentrations . The mechanism appears to involve interference with viral replication processes.
Anticancer Potential
The anticancer potential of triazole derivatives is well-documented. Compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation. A recent study indicated that specific structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines . The triazole moiety may play a critical role in modulating signaling pathways involved in cell growth and apoptosis.
The mechanisms underlying the biological activities of this compound are multifaceted:
Inhibition of Enzymatic Activity:
Triazole compounds often act as enzyme inhibitors. For instance, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to disrupted membrane integrity .
Interference with Nucleic Acid Synthesis:
Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis in viruses and cancer cells, thereby hindering replication and proliferation processes .
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted by researchers evaluated various triazole derivatives against H1N1 influenza virus. Among them, this compound showed a CC value indicating low cytotoxicity while maintaining antiviral activity at concentrations below 300 μg/mL. This suggests a favorable therapeutic index for further development .
Case Study 2: Antifungal Activity
In another research effort focused on antifungal efficacy, a series of triazole derivatives were synthesized and tested against Candida species. The results indicated that modifications in the pyridine substituent significantly enhanced antifungal potency compared to unmodified analogs .
Q & A
Q. How can machine learning (ML) accelerate the discovery of novel pyridyl-triazole-based therapeutics?
- Methodological Answer :
- Feature engineering : Molecular descriptors (e.g., logP, topological polar surface area) train ML models to predict bioactivity .
- Generative chemistry : AI algorithms propose novel analogs with optimized ADMET profiles .
- Transfer learning : Pre-trained models on PubChem datasets prioritize high-potential candidates for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
